molecular formula C25H21NO5 B2367696 N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide CAS No. 879565-33-0

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide

Cat. No.: B2367696
CAS No.: 879565-33-0
M. Wt: 415.445
InChI Key: MYPJCUNJKJXWHR-UHFFFAOYSA-N
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Description

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a dimethoxyphenyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-8-7-11-18-22(27)21(17-12-13-19(29-2)20(14-17)30-3)25(31-23(15)18)26-24(28)16-9-5-4-6-10-16/h4-14H,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPJCUNJKJXWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with a benzoyl chloride or benzamide under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

The compound has been investigated for several biological activities:

  • Enzyme Inhibition: It shows potential as an inhibitor of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s .
  • Anticancer Properties: Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in oncology .
  • Anti-inflammatory Effects: Studies suggest it could modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Biological ActivityPotential Application
Acetylcholinesterase InhibitionAlzheimer's Disease Treatment
CytotoxicityCancer Therapy
Anti-inflammatoryTreatment of Inflammatory Diseases

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Drug Development: Its ability to interact with specific molecular targets makes it suitable for designing new drugs aimed at various diseases .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition Study:
    • A study demonstrated that compounds based on the chromenone structure exhibited strong inhibitory activity against acetylcholinesterase, with some derivatives showing IC50 values as low as 2.7 µM . This suggests that this compound could be further optimized for treating Alzheimer's disease.
  • Anticancer Activity Assessment:
    • In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating its potential role in cancer therapy development .
  • Anti-inflammatory Mechanisms:
    • Research has indicated that this compound may inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide: Lacks the 8-methyl group.

    N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)acetamide: Contains an acetamide group instead of a benzamide group.

Uniqueness

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs

Biological Activity

N-(3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl)benzamide is a synthetic compound belonging to the chromen-4-one derivative class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and dermatology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO5C_{25}H_{21}NO_5 with a molecular weight of approximately 415.445 g/mol. The compound features a chromen-4-one core structure, which is pivotal for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit tyrosinase, an enzyme critical in melanin synthesis. This property suggests potential applications in skin whitening products and treatments for hyperpigmentation.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Signaling Pathway Modulation : It may also influence various signaling pathways associated with inflammation and cell proliferation, which could be beneficial in treating inflammatory conditions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its effectiveness:

Cell LineIC50 (µM)Mechanism
A431 (skin cancer)14.4Induction of apoptosis
U2932 (lymphoma)9.7Inhibition of cell proliferation
OCI-LY8 (lymphoma)10.1Modulation of JAK2/STAT3 pathway

These findings indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce inflammation markers significantly when tested in vitro on human cell lines exposed to inflammatory stimuli.

Case Studies

A notable study explored the effects of this compound in a xenograft model of lymphoma. The administration of this compound resulted in a significant reduction in tumor volume compared to control groups, indicating its efficacy in vivo .

Another case study focused on its dermatological applications, where it was applied topically to assess its effects on hyperpigmentation. Results showed a marked decrease in melanin content in treated areas compared to untreated controls over a 12-week period .

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